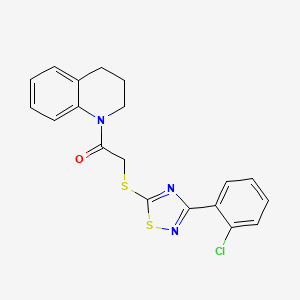
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3OS2 and its molecular weight is 401.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a novel derivative that combines the pharmacophoric features of thiadiazole and dihydroquinoline. This article explores its biological activity, focusing on its potential as an antibacterial and anticancer agent based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the dihydroquinoline moiety further enhances its potential therapeutic applications.
Antibacterial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to our compound have shown promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating the antibacterial efficacy of thiadiazole derivatives, one compound demonstrated minimum inhibitory concentration (MIC) values below 1 μg/mL against S. aureus ATCC29213 and other resistant strains .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| g37 | 0.25 - 1 | S. aureus |
| 6b | 0.060 | MAO-A inhibition |
| 20b | 4.37 (HepG-2) | HepG-2 cancer cell line |
The compound g37 was identified as particularly potent, showing a two to 128-fold improvement in antibacterial potency compared to vancomycin .
Anticancer Activity
Thiadiazole derivatives are also emerging as potential anticancer agents. Studies have shown that compounds similar to This compound can inhibit cancer cell proliferation by targeting crucial pathways involved in tumor growth. For example, a series of 1,3,4-thiadiazole derivatives demonstrated significant activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 20b | HepG-2 | 4.37 |
| 20b | A-549 | 8.03 |
The mechanisms through which thiadiazole derivatives exert their biological effects are varied:
- Inhibition of DNA Synthesis : Many thiadiazoles interfere with DNA replication processes, which is critical in both bacterial growth and cancer cell proliferation.
- Targeting Key Enzymes : Some studies have indicated that certain thiadiazole derivatives inhibit enzymes such as DNA gyrase B in bacteria , while others affect dihydrofolate reductase in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of new thiadiazole compounds that were tested for their antibacterial and anticancer activities. The results indicated that these compounds not only inhibited bacterial growth effectively but also showed cytotoxic effects on cancer cell lines comparable to standard chemotherapeutic agents like cisplatin .
属性
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS2/c20-15-9-3-2-8-14(15)18-21-19(26-22-18)25-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWMMAJIGXYQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














